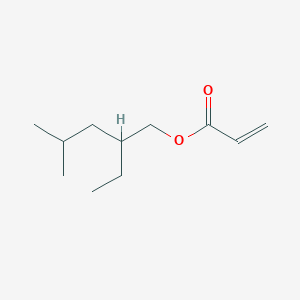
2-Ethyl-4-methylpentyl Acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-methylpentyl Acrylate is an organic compound with the molecular formula C11H20O2. It is an acrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its reactivity due to the presence of the acrylate group, making it a valuable building block in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethyl-4-methylpentyl Acrylate can be synthesized through the esterification of acrylic acid with 2-ethyl-4-methylpentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-4-methylpentyl Acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Addition Reactions: The acrylate group can participate in Michael addition reactions with nucleophiles.
Substitution Reactions: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Addition Reactions: Nucleophiles like amines or thiols can be used under basic conditions.
Substitution Reactions: Strong nucleophiles like alkoxides or amines are employed
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Addition Reactions: Michael adducts with functional groups introduced at the β-position.
Substitution Reactions: Substituted esters with different alkyl or aryl groups
Aplicaciones Científicas De Investigación
2-Ethyl-4-methylpentyl Acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the preparation of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and the development of medical adhesives.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesion properties
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4-methylpentyl Acrylate primarily involves its reactivity as an acrylate ester. The acrylate group can undergo polymerization, forming long chains that contribute to the material’s properties. Additionally, the ester group can participate in various chemical reactions, introducing functional groups that enhance the compound’s utility in different applications .
Comparación Con Compuestos Similares
Similar Compounds
- Butyl Acrylate
- Ethyl Acrylate
- Methyl Methacrylate
- 2-Ethylhexyl Acrylate
Comparison
2-Ethyl-4-methylpentyl Acrylate is unique due to its specific alkyl chain, which imparts distinct properties such as flexibility and hydrophobicity. Compared to butyl acrylate and ethyl acrylate, it offers better adhesion and flexibility. Methyl methacrylate, on the other hand, provides higher rigidity but lower flexibility. 2-Ethylhexyl acrylate is similar in terms of flexibility but differs in its longer alkyl chain, affecting its solubility and polymerization behavior .
Propiedades
Fórmula molecular |
C11H20O2 |
|---|---|
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
(2-ethyl-4-methylpentyl) prop-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-5-10(7-9(3)4)8-13-11(12)6-2/h6,9-10H,2,5,7-8H2,1,3-4H3 |
Clave InChI |
WOLHCCHTMOQSMI-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(C)C)COC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide](/img/structure/B13858701.png)


![2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine](/img/structure/B13858744.png)
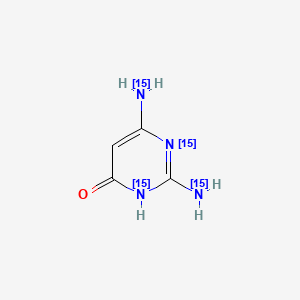
![4-[(1S,2R)-1-benzamido-3-[[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid](/img/structure/B13858753.png)
![tert-butyl N-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]-N-methylcarbamate](/img/structure/B13858757.png)
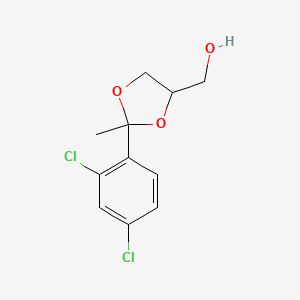

![[2S-[2a,3ss(Z)]]-2-[[[1-(2-Amino-4-thiazolyl)-2-[(2-methyl-4-oxo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic Acid Trifluoroacetic Acid](/img/structure/B13858774.png)
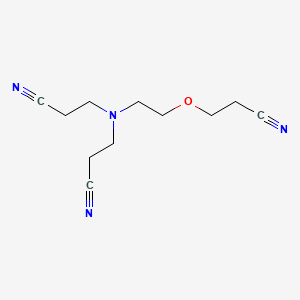
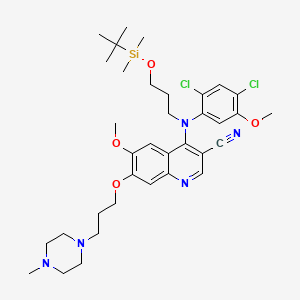
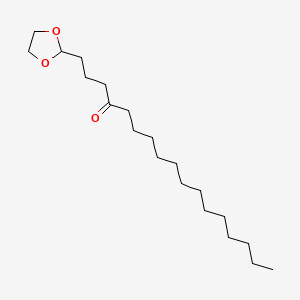
![1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride](/img/structure/B13858799.png)
